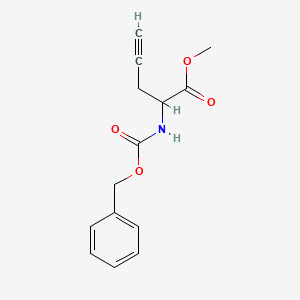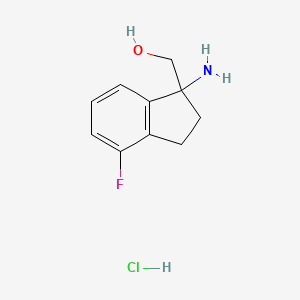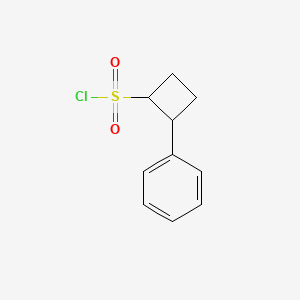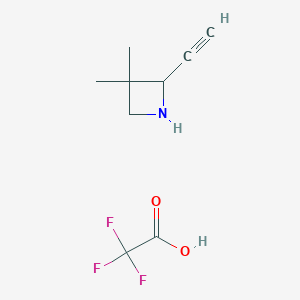
Methyl 3-(oxiran-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxiran-2-yl)benzoate is an organic compound that features an oxirane (epoxide) ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxiran-2-yl)benzoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 3-(2-propenyl)benzoate using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity, as well as purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(oxiran-2-yl)benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Mechanism of Action
The mechanism of action of methyl 3-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring and the ester group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by the presence of specific enzymes or catalysts that target the epoxide and ester functionalities .
Comparison with Similar Compounds
Methyl 3-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(oxiran-2-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(oxiran-2-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
2-(Adamantan-1-yl)oxiranes: These compounds contain an adamantane moiety and exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the epoxide ring and benzoate ester, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7(5-8)9-6-13-9/h2-5,9H,6H2,1H3 |
InChI Key |
YFUZAJVSALDPOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)







![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)



